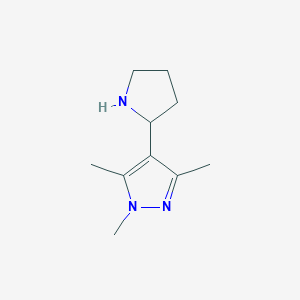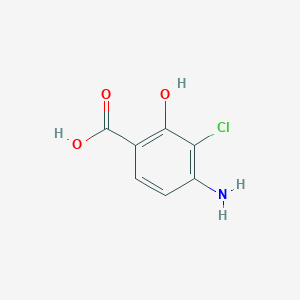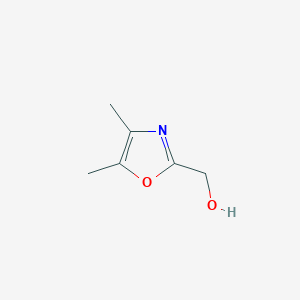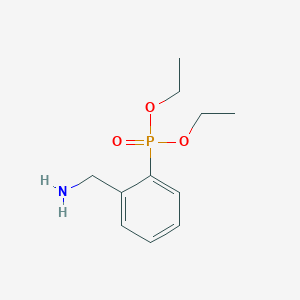
1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Descripción general
Descripción
1,3,5-Trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C₁₀H₁₇N₃ and a molecular weight of 179.27 g/mol. This compound is characterized by its pyrazole core, which is substituted with three methyl groups and a pyrrolidin-2-yl group at the 4-position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole typically involves the reaction of pyrazole with appropriate reagents to introduce the methyl and pyrrolidin-2-yl groups. One common synthetic route is the reaction of pyrazole with trimethyl orthoformate and pyrrolidine under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions typically result in the formation of reduced derivatives.
Substitution: Substitution reactions can yield various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is used in various scientific research applications due to its unique chemical properties. It is employed in the development of pharmaceuticals, agrochemicals, and materials science. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study biological systems and pathways. In medicine, it has potential applications in drug discovery and development. In industry, it is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1,3,5-Trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1,3,5-Trimethyl-1H-pyrazole: Lacks the pyrrolidin-2-yl group.
4-(Pyrrolidin-2-yl)-1H-pyrazole: Lacks the methyl groups.
1,3,5-Trimethyl-4-(piperidin-2-yl)-1H-pyrazole: Similar structure but with a piperidine group instead of pyrrolidine.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.
Propiedades
IUPAC Name |
1,3,5-trimethyl-4-pyrrolidin-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-10(8(2)13(3)12-7)9-5-4-6-11-9/h9,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQKCBHWDUCIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1527868.png)

